Benzo[c]xanthen-7-one
Description
Contextualization within Xanthene Chemistry
Benzo[c]xanthen-7-one belongs to the broader class of organic compounds known as xanthenes. The core of these compounds is the xanthene heterocyclic system, which consists of a central pyran ring fused with two benzene (B151609) rings. What distinguishes this compound is the specific fusion of a naphthalene (B1677914) ring system to the xanthene core, resulting in a tetracyclic structure. This structural modification imparts unique electronic and photophysical properties to the molecule, setting it apart from simpler xanthene derivatives.
The chemistry of xanthenes is rich and varied, with many derivatives exhibiting strong fluorescence, making them valuable as dyes and biological probes. ontosight.aiajol.info this compound and its derivatives are no exception, often displaying interesting photophysical behaviors that are actively being explored for various applications. google.com The presence of the ketone group at the 7-position further influences its chemical reactivity and potential for derivatization, allowing chemists to fine-tune its properties for specific purposes.
Historical Perspectives on this compound Research
While the broader family of xanthene dyes has a long history, dedicated research on this compound and its specific isomers is a more recent endeavor. Early research into xanthene chemistry was primarily driven by the discovery of brightly colored and fluorescent compounds like fluorescein (B123965) in the late 19th century. However, the systematic investigation of more complex fused-ring systems such as this compound gained momentum in the latter half of the 20th century and continues to the present day.
A significant milestone in the study of related compounds was the development of synthetic methodologies to access the benzoxanthene core. For instance, a patent filed in the late 1980s described the synthesis of benzo[c]xanthene derivatives for use as fluorescent dyes with pH-dependent spectral properties. google.com This highlights the early recognition of the potential of this scaffold in the development of chemical sensors. Over the years, various synthetic strategies have been developed to construct the this compound framework and its analogs, often involving condensation reactions and, more recently, transition-metal-catalyzed cyclizations. rsc.org These synthetic advancements have been crucial in enabling more in-depth studies of their properties and applications.
Current Research Significance and Future Directions
The current research landscape for this compound and its derivatives is vibrant and multidisciplinary. A primary area of focus is in the development of novel fluorescent probes and sensors. The sensitivity of the fluorescence of some benzo[c]xanthene derivatives to their local environment, such as pH, has led to their investigation as intracellular pH indicators. researchgate.netoup.com
In the realm of medicinal chemistry, benzoxanthene scaffolds, including isomers of this compound, have shown promise as biologically active agents. Studies have explored their potential as anticancer agents, with some derivatives exhibiting inhibitory activity against enzymes like topoisomerase I. tandfonline.com The structural rigidity and aromatic nature of the this compound core make it an attractive scaffold for designing molecules that can interact with biological targets such as DNA and proteins. mdpi.com
Future research is expected to continue along these promising avenues. The development of more efficient and versatile synthetic methods will undoubtedly lead to a wider range of this compound derivatives with tailored properties. rsc.orgrsc.org There is also growing interest in harnessing their unique photophysical properties for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai As our understanding of the structure-property relationships of these compounds deepens, we can anticipate the emergence of new and innovative applications for this compound in the years to come.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[c]xanthen-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEFLOYQNMSGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489672 | |
| Record name | 7H-Benzo[c]xanthen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63154-69-8 | |
| Record name | 7H-Benzo[c]xanthen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Benzo C Xanthen 7 One and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for constructing the benzo[c]xanthen-7-one core predominantly rely on condensation reactions, which can be performed as one-pot multi-component reactions or as part of a more extended multi-step synthesis.
Condensation Reactions for this compound Scaffold Construction
One of the most common classical approaches involves the acid- or base-catalyzed condensation of three components: an aldehyde, a naphthol (specifically α-naphthol for the benzo[c] isomer), and a cyclic 1,3-dicarbonyl compound like dimedone. nih.gov This one-pot synthesis is valued for its efficiency and the ability to generate molecular complexity in a single step. The reaction typically proceeds through the initial formation of an ortho-quinone methide intermediate from the aldehyde and naphthol, which then undergoes a Michael addition with the 1,3-dione followed by cyclization and dehydration to yield the final tetracyclic product. nih.gov A variety of catalysts, including ceric ammonium (B1175870) nitrate (B79036) (CAN), have been employed to facilitate this transformation, particularly under ultrasonic irradiation to improve yields and reaction times. nih.gov
Another classical route involves the direct condensation of a naphthol derivative with a suitably functionalized partner. For instance, the reaction of a 1,6-dihydroxynaphthalene (B165171) with 2,4-dicarboxy-3'-dimethylamino-2'-hydroxybenzophenone has been utilized to synthesize fluorinated benzo[c]xanthene dyes. mdpi.com Similarly, the synthesis of 5-aryl-7H-benzo[c]xanthen-7-ones can be achieved through the photoinduced electrocyclization and subsequent oxidation of (E)-3-styrylflavones. core.ac.uk
Below is a table summarizing various classical condensation strategies.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Aromatic Aldehyde | α-Naphthol | Dimedone | Ceric Ammonium Nitrate (CAN), Ultrasonic Bath | Tetrahydrobenzo[c]xanthen-11-one |
| 1,6-Dihydroxynaphthalene | 2,4-Dicarboxy-3'-dimethylamino-2'-hydroxybenzophenone | N/A | Heat | Fluorinated Benzo[c]xanthene Dye |
| (E)-3-Styrylflavone | N/A | N/A | Photoirradiation, Oxidation | 5-Aryl-7H-benzo[c]xanthen-7-one |
Multi-step Synthesis Approaches
Multi-step syntheses offer a more controlled, albeit lengthier, pathway to the this compound core, allowing for the introduction of specific functionalities at desired positions. A notable strategy involves a two-step sequence beginning with the C-benzylation of a 1,3-dione. acs.org In this approach, a 2-bromobenzyl bromide is reacted with a cyclic 1,3-dicarbonyl compound under basic conditions to selectively form a 2-(2-bromobenzyl)cyclohexane-1,3-dione intermediate. acs.org
This intermediate is then subjected to an intramolecular O-arylation reaction to construct the final pyran ring of the xanthenone scaffold. This cyclization is effectively catalyzed by copper(I) salts. acs.org This stepwise method provides a valuable alternative to one-pot domino processes, often resulting in cleaner reactions and higher yields of the desired product. acs.org
Another multi-step approach starts with the synthesis of 2-methyl-4H-chromen-4-ones. These are then condensed with cinnamaldehydes to produce 2-[(1E,3E)-4-arylbuta-1,3-dien-1-yl]-4H-chromen-4-ones. Subsequent intramolecular cyclization under acidic conditions yields 1-aryl-9H-xanthen-9-ones, which are isomers of the target structure but follow a similar multi-step logic. core.ac.uk The synthesis of 5-aryl-7H-benzo[c]xanthen-7-ones has been achieved via a multi-step sequence involving the formation of (E)-3-styrylflavones, followed by a photoinduced electrocyclization and oxidation. core.ac.uk
Advanced and Green Synthesis Methodologies
To overcome some of the limitations of classical methods, such as harsh conditions or limited substrate scope, advanced synthetic strategies have been developed. These often employ transition metal catalysts to facilitate the construction of the this compound skeleton with higher efficiency and selectivity.
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Palladium and copper are the most prominent transition metals used to catalyze the formation of the this compound core through various cascade and cyclization reactions.
Palladium catalysis has enabled the development of elegant cascade reactions for the synthesis of complex heterocyclic systems, including annulated xanthenones. A notable example is the palladium-catalyzed cascade reaction between 3-iodochromones, aryl iodides, and norbornadiene. rsc.org This process allows for the efficient construction of the 7H-benzo[c]xanthen-7-one skeleton. rsc.org The reaction likely proceeds through a series of palladium-mediated steps, including carbopalladation and subsequent cyclization events, to rapidly assemble the tetracyclic framework. rsc.org
A related domino double cyclocondensation reaction has been developed for the synthesis of sulfonyl dihydrothis compound cores. This reaction utilizes a cooperative catalytic system of NH₄OAc/PdCl₂/CuCl₂ to mediate the reaction between α-sulfonyl o-hydroxyacetophenones and 2-allylbenzaldehydes. researchgate.net Although this yields a dihydro derivative, it showcases the power of palladium-catalyzed domino strategies in constructing the fundamental this compound ring system. researchgate.net
| Reactants | Catalyst System | Key Transformation | Product |
| 3-Iodochromone, Aryl Iodide, Norbornadiene | Palladium catalyst | Cascade Annulation | 7H-Benzo[c]xanthen-7-one |
| α-Sulfonyl o-hydroxyacetophenone, 2-Allylbenzaldehyde | NH₄OAc/PdCl₂/CuCl₂ | Domino Double Cyclocondensation | Sulfonyl Dihydrothis compound |
Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of xanthenone scaffolds. A highly effective method involves the copper(I)-catalyzed intramolecular O-arylation of 2-(2-bromobenzyl)cyclohexane-1,3-diones. acs.org This reaction, which is the second step in the multi-step synthesis described in section 2.1.2, can be achieved with very low loadings of a simple catalyst like copper(I) chloride (CuCl), often in the presence of a base such as cesium carbonate and an additive like pivalic acid. acs.org This transformation is a key step in forming the central pyran ring of the xanthenone structure. acs.org
While some copper-catalyzed cascade reactions lead to other isomers, such as the formation of 12-phenacyl-11H-benzo[b]xanthene-6,11(12H)-diones from propargylamines and 2-hydroxynaphthalene-1,4-diones, they highlight the versatility of copper in mediating complex annulations. acs.orgresearchgate.net The development of magnetically recoverable copper-based nanocatalysts also points towards greener synthetic routes for the general xanthone (B1684191) skeleton through intermolecular coupling of phenols and 2-substituted benzaldehydes. researchgate.net
| Precursor | Catalyst System | Key Transformation | Product |
| 2-(2-Bromobenzyl)cyclohexane-1,3-dione | CuCl, Cs₂CO₃, Pivalic Acid | Intramolecular O-Arylation | 10,11-Dihydro-7H-benzo[c]xanthen-8(9H)-one |
| Phenols, 2-Substituted Benzaldehydes | Copper-based magnetic nanocatalyst | Intermolecular Catalytic Coupling | Xanthone Skeleton |
Ruthenium-Catalyzed C-H Functionalization
Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules, offering a direct and atom-economical approach to forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com This strategy has been applied to the synthesis of xanthone derivatives through intramolecular C-H bond functionalization. researchgate.net For instance, in the presence of a ruthenium catalyst like [RuCl2(p-cymene)]2, ortho-aryloxy benzaldehydes can undergo cross-dehydrogenative coupling to yield xanthone analogues. researchgate.net This method is advantageous for its ability to utilize readily available starting materials and for its tolerance of various functional groups. researchgate.netmdpi.com
Recent advancements have focused on directing-group-assisted C-H functionalization to control regioselectivity. bohrium.comrsc.org Carbamoyl and other directing groups have been successfully employed in ruthenium-catalyzed reactions to functionalize specific C-H bonds in indoles and other heterocyclic systems. rsc.org While direct examples of ruthenium-catalyzed synthesis of this compound are not extensively detailed in the provided results, the principles of ruthenium-catalyzed C-H activation for xanthone synthesis are well-established and could be adapted for this specific scaffold. researchgate.netmdpi.com The development of these methods is crucial for the late-stage functionalization of complex molecules. bohrium.com
Biomimetic Synthetic Procedures
Biomimetic synthesis seeks to replicate nature's synthetic strategies to create complex natural products and their analogues. This approach has been successfully used to synthesize benzo[k,l]xanthene lignans (B1203133), which share a core structure with benzo[c]xanthen-7-ones. researchgate.netresearchgate.net A key biomimetic strategy involves the oxidative coupling of caffeic acid esters or amides, mediated by reagents like manganese(III) acetate (B1210297) (Mn(OAc)3). researchgate.netresearchgate.net This method mimics the enzymatic oxidative processes that occur in plants.
This biomimetic approach has been used to produce a variety of benzo[k,l]xanthene derivatives with different substituents, which have been studied for their biological activities. researchgate.netresearchgate.net The synthesis is often straightforward and can lead to the formation of complex polycyclic structures in a single step. researchgate.net While the provided search results focus more on benzo[k,l]xanthenes, the underlying principles of biomimetic oxidative coupling could be applicable to the synthesis of this compound derivatives. The use of biomimetic catalysts, such as β-cyclodextrin, has also been explored for the synthesis of related heterocyclic compounds, highlighting the potential for environmentally friendly synthetic routes. koreascience.kr
Domino and Multicomponent Reaction Strategies
Domino and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing reaction time, cost, and waste. acs.orgdntb.gov.ua These approaches are particularly valuable for constructing complex molecular architectures like the this compound scaffold. acs.org
One notable example is the NH4OAc/PdCl2/CuCl2-promoted double cyclocondensation of α-sulfonyl o-hydroxyacetophenones with 2-allylbenzaldehydes. acs.org This one-pot reaction proceeds through a domino sequence of Knoevenagel condensation, Wacker aerobic oxidation, and aldol (B89426) condensation to afford tetracyclic dihydrobenzo[c]xanthen-7-ones in good to excellent yields. acs.org This method is advantageous as it generates only water as a byproduct. acs.orgresearchgate.net
Multicomponent reactions have also been employed for the synthesis of related xanthene derivatives. For instance, a one-pot, three-component reaction of 2-naphthol, an aryl aldehyde, and a cyclic 1,3-dicarbonyl compound can yield 14-aryl-14H-dibenzo[a,j]xanthene derivatives. scispace.com Similarly, FeCl3-mediated domino reactions of propargylic amines or diaryl amines with 1,3-cyclohexanediones provide a route to 9-aryl/9-arylethynyl-2,3,4,9-tetrahydro-1H-xanthen-1-ones. acs.org These strategies highlight the power of MCRs and domino reactions in rapidly accessing diverse xanthene-based structures. mdpi.comnih.govresearchgate.net
Electrochemical Synthesis Methods
Electrochemical synthesis has gained prominence as a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and catalysts. acs.org This approach has been successfully applied to the C-H functionalization of xanthenes and related compounds. mdpi.comresearchgate.netmdpi.com
For example, an electrochemical method has been developed for the site-selective alkylation of azobenzenes with (thio)xanthenes, including 7H-benzo[c]xanthene. mdpi.com This reaction proceeds under mild conditions, using a carbon rod anode and cathode in methanol, to generate C-C coupled products in good yields. mdpi.com Furthermore, electrochemical methods allow for tunable benzylic C-H functionalization of (thio)xanthenes with terminal alkynes and nitriles, leading to either C-C or C-N bond formation by adjusting the electrochemical conditions. researchgate.net These methods are advantageous for their operational simplicity and for proceeding without external chemical oxidants. researchgate.netmdpi.com
Table 1: Electrochemical Synthesis of this compound Derivatives and Related Compounds
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Azobenzene, 7H-benzo[c]xanthene | ⁿBu₄NPF₆, MeOH, Carbon electrodes | (E)-1-(4-(7H-benzo[c]xanthen-7-yl)phenyl)-2-phenyldiazene | 63% | mdpi.com |
| Xanthene, Phenylacetylene | ⁿBu₄NPF₆, H₂O, CH₃CN, C anode, Pt cathode | 2-(9H-Xanthen-9-yl)-1-phenylethan-1-one | Not specified | mdpi.com |
| 7H-benzo[c]xanthene, Acetonitrile | ⁿBu₄NPF₆, Graphite felt electrodes | N-(7H-benzo[c]xanthen-7-yl)acetamide | 55% | researchgate.net |
Regioselective Synthesis of this compound Derivatives
Regioselectivity is a critical aspect of synthesizing substituted this compound derivatives, as the position of functional groups can significantly influence the molecule's biological activity. Several strategies have been developed to achieve regioselective synthesis.
One-pot, multi-component reactions can be designed to afford specific regioisomers. For example, a green synthesis protocol for substituted benzo[c]pyrazolo researchgate.nettandfonline.comnaphthyridines, a related heterocyclic system, has been developed through a regioselective multi-component "on-water" reaction. rsc.orgnih.gov This reaction proceeds via a specific sequence of Knoevenagel condensation, Michael addition, and subsequent cyclizations to yield the desired product. rsc.orgnih.gov
In the context of xanthenes, the reaction of 3-hydroxy-2-naphthoic acid with substituted phenols can lead to the regioselective formation of this compound derivatives. The nature and position of substituents on the phenol (B47542) can direct the cyclization to produce specific isomers. For instance, the presence of an electron-withdrawing nitro group can lead to the formation of a specific nitro-substituted this compound as the major product. core.ac.uk These examples underscore the importance of carefully selecting starting materials and reaction conditions to control the regiochemical outcome of the synthesis.
Structural Modification and Derivative Synthesis of Benzo C Xanthen 7 One
Synthesis of Substituted Benzo[c]xanthen-7-one Analogues
The introduction of various substituents onto the this compound core allows for the fine-tuning of its chemical and physical properties. Functionalization can be directed to specific positions on the aromatic framework, leading to a wide range of analogues.
Functionalization at Specific Positions (e.g., dihydroxy, methyl, methoxy (B1213986), trifluoromethyl)
The synthesis of dihydroxy and methoxy-substituted this compound derivatives has been reported, often as part of the construction of more complex systems. For instance, the preparation of 3,10-dihydroxy-spiro[7H-benzo[c]xanthen-7,1'(3'H)-isobenzofuran]-3'-one is achieved through the condensation of 2-(2',4'-dihydroxybenzoyl)benzoic acid with 1,6-dihydroxynaphthalene (B165171) in the presence of anhydrous zinc chloride at elevated temperatures beilstein-journals.org. The resulting dihydroxy compound can be further modified, for example, by methylation. The synthesis of a methoxy-substituted analogue, specifically 10-hydroxy-3-methoxy-spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, has been accomplished by treating the corresponding dihydroxy precursor with dimethyl sulfate (B86663) in the presence of a base beilstein-journals.org.
While specific literature on the direct synthesis of methyl and trifluoromethyl-substituted benzo[c]xanthen-7-ones is not extensively detailed in available research, general synthetic organic chemistry principles suggest potential pathways for their creation. The introduction of a methyl group could potentially be achieved through Friedel-Crafts alkylation of an activated this compound precursor. Similarly, the incorporation of a trifluoromethyl group, a common substituent in medicinal chemistry, can often be accomplished through various trifluoromethylation reagents on an appropriate precursor, such as a bromo- or iodo-substituted this compound, via transition-metal-catalyzed cross-coupling reactions.
Incorporation of Halogenated Moieties (e.g., fluorinated, brominated)
The synthesis of halogenated this compound derivatives is of interest for modulating the electronic properties of the molecule and for providing synthetic handles for further functionalization. While direct examples of the synthesis of fluorinated and brominated benzo[c]xanthen-7-ones are not prominently featured in the surveyed literature, established methods for the halogenation of aromatic systems can be considered. Electrophilic aromatic substitution reactions, such as bromination using N-bromosuccinimide (NBS) or fluorination using electrophilic fluorine sources like Selectfluor®, could potentially be applied to the this compound core, with the position of substitution being directed by the existing substituents on the aromatic rings. For instance, the synthesis of a bromo-substituted analogue of a related heterocyclic system has been reported, suggesting the feasibility of such modifications within this class of compounds thieme.de.
Synthesis of Fused-Ring Benzo[c]xanthene Systems
Expanding the this compound framework through the fusion of additional rings leads to the creation of novel and structurally complex heterocyclic systems. These fused-ring derivatives often exhibit unique photophysical and biological properties.
Dihydrothis compound Cores
The synthesis of dihydrothis compound cores can be approached through multi-component reactions. Methodologies developed for the synthesis of related tetrahydrobenzo[a]xanthen-11-ones can be adapted for this purpose. These reactions often involve a one-pot condensation of a β-naphthol derivative, an aldehyde, and a cyclic 1,3-dicarbonyl compound. The use of various catalysts, including indium sulfide (B99878) nanoparticles, has been shown to efficiently promote these transformations under solvent-free conditions, offering high yields and short reaction times. While the specific synthesis of dihydrothis compound is not explicitly detailed, the general principles of these multi-component reactions provide a viable synthetic route.
Spiro[7H-benzo[c]xanthen-7,1'(3'H)-isobenzofuran] Derivatives
A significant class of fused-ring systems derived from this compound are the spiro[7H-benzo[c]xanthen-7,1'(3'H)-isobenzofuran] derivatives. These compounds are characterized by a spirocyclic linkage at the 7-position of the xanthene core. The synthesis of these derivatives is well-established and typically involves the condensation of a substituted 2-benzoylbenzoic acid with a dihydroxynaphthalene. For example, 3,10-dihydroxy-spiro[7H-benzo[c]xanthen-7,1'(3'H)-isobenzofuran]-3'-one is prepared by heating a mixture of 2-(2',4'-dihydroxybenzoyl)benzoic acid and 1,6-dihydroxynaphthalene with anhydrous zinc chloride beilstein-journals.org. Further functionalization of this core structure can be achieved, as exemplified by the synthesis of various substituted analogues beilstein-journals.org.
Benzo[c]beilstein-journals.orgdioxino[2,3-h]xanthen-7-one Frameworks
The synthesis of benzo[c] beilstein-journals.orgdioxino[2,3-h]xanthen-7-one frameworks represents a more complex structural modification, involving the fusion of a dioxino ring to the xanthene backbone. Specific synthetic routes to this particular fused-ring system are not extensively documented in the available scientific literature. However, the construction of such a framework would likely involve a multi-step synthetic sequence. A potential strategy could involve the synthesis of a dihydroxy-substituted this compound, followed by a cyclization reaction with a suitable two-carbon electrophile, such as dichloroethane or a related reagent, to form the fused dioxin ring. The feasibility and efficiency of such a synthetic pathway would require experimental investigation.
Synthesis of Benzo[k,l]xanthene Lignans (B1203133) and their Analogues
Benzo[k,l]xanthene lignans are a rare class of natural products, and their limited availability from natural sources has spurred the development of synthetic methodologies. nih.gov A prominent and effective strategy for their synthesis is a bio-inspired, manganese-mediated oxidative coupling of caffeic acid derivatives. rsc.orgresearchgate.netresearchgate.netnih.gov This biomimetic approach mimics the natural phenolic oxidative coupling reactions that form lignans in plants. nih.gov
The key reaction involves the oxidative dimerization of various caffeic acid esters and amides using manganese(III) acetate (B1210297), Mn(OAc)₃, as the oxidizing agent. rsc.orgresearchgate.net This process typically involves the coupling of two molecules of a caffeic acid derivative to form the characteristic polycyclic aromatic core of the benzo[k,l]xanthene lignan (B3055560). rsc.orgresearchgate.net This methodology has proven versatile, allowing for the synthesis of a variety of synthetic benzoxanthenes which have been subsequently evaluated for a range of biological activities. nih.gov
The general scheme for this synthesis begins with the preparation of specific esters or amides of caffeic acid. These precursors are then subjected to the oxidative coupling reaction conditions, leading to the formation of the benzo[k,l]xanthene skeleton. researchgate.net For example, the benzoxanthene lignan known as BXL is synthesized using this methodology. nih.gov A notable derivative, CAPE-BXL, is derived from the natural caffeic acid phenethyl ester (CAPE). nih.gov
| Precursor (Caffeic Acid Derivative) | Resulting Benzo[k,l]xanthene Lignan | Key Characteristics | Reference |
|---|---|---|---|
| Caffeic acid esters | Bio-inspired benzo[k,l]xanthenes | Synthesized via a biomimetic procedure involving oxidative coupling. | researchgate.netnih.gov |
| Caffeic acid phenethyl ester (CAPE) | CAPE-BXL | Demonstrates notable antibacterial and antiproliferative activities. | nih.gov |
| Various caffeic esters and amides | Twelve different benzo[k,l]xanthene lignans | Compounds bear different flexible pendants at the C1/C2 positions of the aromatic core. | rsc.orgresearchgate.net |
| Diethyl ester of a caffeic acid precursor | Diethyl 6,9,10-trihydroxybenzo[k,l]xanthene-1,2-dicarboxylate | A bioactive benzoxanthene lignan (BXL) used in further studies. | nih.gov |
Introduction of Side Chains and Heterocyclic Rings
The functionalization of the this compound framework, particularly in the synthesis of its benzo[k,l]xanthene lignan derivatives, allows for the introduction of diverse side chains and, potentially, heterocyclic rings.
The introduction of side chains is an intrinsic part of the biomimetic synthesis of benzo[k,l]xanthene lignans. The "side chains" or "flexible pendants" on the final lignan structure are determined by the choice of the caffeic acid ester or amide used as the precursor in the Mn-mediated oxidative coupling reaction. rsc.orgresearchgate.net By varying the alcohol or amine used to derivatize caffeic acid, a wide array of functionalities can be incorporated at the C1 and C2 positions of the resulting benzo[k,l]xanthene core. rsc.orgresearchgate.net This strategy provides a powerful tool for creating a library of analogues with modified lipophilicity and biological activity. For instance, markedly lipophilic esters have shown high activity in studies. rsc.orgresearchgate.net
While the direct fusion of heterocyclic rings onto the this compound core is not extensively documented in the reviewed literature, the incorporation of heterocyclic moieties can be achieved by attaching them to the side chains. This synthetic strategy involves using an alcohol or amine that contains a heterocyclic ring to prepare the initial caffeic acid derivative. Subsequent oxidative coupling would yield a benzo[k,l]xanthene lignan bearing a heterocycle-containing pendant. This approach is a common strategy in medicinal chemistry to modify the physicochemical properties of a lead compound.
| Caffeic Acid Precursor | Resulting Side Chain on Benzo[k,l]xanthene Core | Purpose of Modification | Reference |
|---|---|---|---|
| Methyl caffeate | Methyl ester pendants | Baseline for activity comparison. | researchgate.net |
| Ethyl caffeate | Ethyl ester pendants (e.g., in Diethyl 6,9,10-trihydroxybenzo[k,l]xanthene-1,2-dicarboxylate) | Creation of bioactive lignans. | nih.gov |
| Phenethyl caffeate (CAPE) | Phenethyl ester pendants | To synthesize highly bioactive derivatives like CAPE-BXL. | nih.gov |
| Various caffeic amides | Amide-linked pendants | To explore different functional groups and their effect on DNA interaction and antiproliferative properties. | rsc.orgresearchgate.net |
Mechanistic Investigations of Benzo C Xanthen 7 One Formation and Reactions
Elucidation of Reaction Mechanisms
Understanding the precise sequence of bond-forming and bond-breaking events is key to controlling reaction outcomes. Research has focused on identifying the specific pathways and transient species that govern the synthesis of the xanthene scaffold.
The formation of the benzo[c]xanthene core is often achieved through a one-pot, multicomponent reaction, typically involving a naphthol, an aldehyde, and a source of two active methylene (B1212753) groups, such as dimedone. A plausible mechanism for such a reaction, particularly under catalytic conditions, proceeds through several distinct steps. mdpi.com
The reaction is believed to commence with a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., dimedone). mdpi.com In this initial phase, a catalyst, such as an amine or a solid acid, facilitates the keto-enol tautomerization of the diketone to form an enolate intermediate. mdpi.com This enolate then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. The subsequent intermediate undergoes dehydration, often favored by the reaction temperature, to yield a Knoevenagel intermediate. mdpi.com
The second major phase of the mechanism is the Michael addition of a naphthol (specifically 1-naphthol (B170400) to form the benzo[c]xanthene structure) to the Knoevenagel intermediate, which acts as a Michael acceptor. mdpi.com This step results in the formation of a larger, acyclic intermediate. The final key step is the intramolecular cyclization, where a nucleophilic attack from an alkoxide ion onto a carbonyl carbon within the intermediate forms the central pyran ring of the xanthene structure. mdpi.com A final dehydration step then yields the aromatic benzo[c]xanthen-7-one derivative. mdpi.com The reactivity of the aldehyde substrate is influenced by its substituents; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, promoting the initial nucleophilic attack and often leading to higher yields and shorter reaction times. mdpi.com
The primary intermediates in the multicomponent synthesis of benzo[c]xanthen-7-ones are:
Enolate: Formed from the diketone via catalyst-assisted tautomerization, it acts as the initial nucleophile. mdpi.com
Knoevenagel Intermediate: This α,β-unsaturated carbonyl compound is the product of the condensation between the aldehyde and the diketone. mdpi.com It serves as a critical electrophile (Michael acceptor) in the subsequent step.
Michael Adduct: This intermediate is formed after the nucleophilic attack of the naphthol onto the Knoevenagel intermediate. mdpi.com
Cyclized Alkoxide Intermediate: Following the Michael addition, an intramolecular nucleophilic attack leads to the formation of the heterocyclic pyran ring, creating a cyclic alkoxide intermediate before the final dehydration step. mdpi.com
Table 1: Key Intermediates in the Formation of this compound Derivatives
| Intermediate | Preceding Step | Subsequent Step | Role in Cyclization |
| Enolate | Keto-enol tautomerization of diketone | Nucleophilic attack on aldehyde | Initiates C-C bond formation |
| Knoevenagel Intermediate | Dehydration of initial adduct | Michael addition of naphthol | Acts as Michael acceptor |
| Michael Adduct | Michael addition | Intramolecular cyclization | Links all three components |
| Cyclized Alkoxide | Intramolecular cyclization | Dehydration | Forms the core pyran ring |
Computational Chemistry Approaches in Mechanistic Studies
To complement experimental findings, computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights into the energetics and structural dynamics of the reacting system.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure and energetics of molecules. nih.govjmaterenvironsci.com In the context of this compound synthesis, DFT calculations can be used to map the potential energy surface of the proposed reaction mechanisms. This involves optimizing the geometries and calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them.
By determining the energy barriers associated with each step (activation energies), DFT can help validate a proposed mechanistic pathway and explain observed reaction kinetics and regioselectivity. beilstein-journals.org For example, calculations can compare the energy profiles of different potential cyclization pathways, thereby identifying the most energetically favorable route. Furthermore, DFT can elucidate the role of the catalyst by modeling its interaction with the substrates and intermediates, showing how it lowers the activation energy of key steps. The theory allows for the calculation of various molecular properties, such as atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), which provide insights into the reactivity of the intermediates. nih.gov
Table 2: Application of DFT in Mechanistic Studies of this compound Formation
| Computational Task | Information Gained | Relevance to Mechanism |
| Geometry Optimization | Provides stable 3D structures of reactants, intermediates, and products. | Confirms the structure of proposed intermediates. |
| Transition State Search | Identifies the highest energy point along a reaction coordinate. | Determines the activation energy for each mechanistic step. |
| Energy Profile Calculation | Maps the relative energies of all species along the reaction pathway. | Validates the most favorable mechanistic pathway. |
| Charge Distribution Analysis | Calculates partial atomic charges on atoms within the molecules. | Explains the nucleophilic and electrophilic nature of reactive sites. |
While DFT is excellent for studying the energetics of specific points on the reaction pathway, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. doi.org For a relatively rigid structure like this compound, MD simulations can reveal subtle conformational flexibilities, such as puckering in any non-aromatic rings or rotation of substituent groups.
Spectroscopic and Advanced Characterization Techniques in Benzo C Xanthen 7 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds, including the benzo[c]xanthen-7-one scaffold.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of this compound derivatives. goums.ac.irnih.gov In ¹H NMR, the chemical shift (δ) of each proton provides information about its electronic environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, allowing for the determination of connectivity. For instance, aromatic protons on the xanthene core typically appear in the downfield region (δ 7.0-8.5 ppm), whereas aliphatic protons on substituents would be found in the upfield region.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of the carbonyl carbon (C=O) in the xanthen-7-one core is particularly characteristic, appearing significantly downfield (typically >160 ppm). goums.ac.ir Combining one-dimensional (¹H, ¹³C) with two-dimensional NMR techniques (like COSY and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure and substitution patterns of newly synthesized derivatives. thieme-connect.de
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives Note: These are approximate ranges and can vary based on substitution and solvent.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.5 |
| Aliphatic Protons (e.g., -CH₃, -CH₂-) | 0.9 - 4.5 | |
| Hydroxyl Proton (-OH) | Variable, often broad | |
| ¹³C | Carbonyl Carbon (C=O) | > 160 |
| Aromatic Carbons (Ar-C) | 110 - 160 | |
| Aliphatic Carbons | 10 - 70 |
Saturation Transfer Difference (STD) NMR for Ligand-Target Interactions
Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR technique used to study the binding of small molecules (ligands) to large macromolecular receptors, such as proteins. nih.govdntb.gov.ua This method is particularly valuable for identifying which parts of a this compound derivative are in close contact with a biological target.
The experiment involves selectively saturating protons of the macromolecule. This saturation is then transferred to any bound ligand through spin diffusion. nih.gov By subtracting a reference spectrum (where the protein is not saturated) from the saturated spectrum, a "difference" spectrum is obtained which shows signals only from the ligand protons that received saturation—that is, the protons in close proximity to the protein. researchgate.net The intensity of these STD signals provides a "binding epitope map," highlighting the specific parts of the this compound derivative that are crucial for the interaction. nih.gov This information is instrumental in drug discovery for understanding structure-activity relationships.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of this compound compounds. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov
By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, researchers can confirm the elemental composition with high confidence. Furthermore, the isotopic pattern in the mass spectrum provides additional clues. The relative intensity of the M+1 peak, which arises from the natural abundance of ¹³C, can be used to estimate the number of carbon atoms in the molecule. youtube.com Similarly, the presence of characteristic isotopic patterns for elements like chlorine or bromine can confirm their incorporation into the this compound structure. youtube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl (C=O) group of the xanthenone core, which exhibits a strong, characteristic absorption band. goums.ac.ir Other functional groups introduced as substituents, such as hydroxyl (-OH), amino (-NH₂), or alkyl (C-H) groups, also have distinct absorption frequencies. pressbooks.publibretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups Note: Frequencies are given in wavenumbers (cm⁻¹).
| Functional Group | Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Carbonyl (Ketone) | C=O | Stretch | 1640 - 1815 rsc.org |
| Hydroxyl | O-H | Stretch (Broad) | 3200 - 3500 |
| Aromatic Ring | C=C | Stretch | 1450 - 1600 libretexts.org |
| Aromatic C-H | C-H | Stretch | 3000 - 3100 libretexts.org |
| Alkane | C-H | Stretch | 2850 - 2960 pressbooks.pub |
| Ether | C-O | Stretch | 1000 - 1300 |
Advanced Spectroscopic Methods for Photophysical Properties (e.g., pH-dependent fluorescence)
Many this compound derivatives, such as seminaphthofluoresceins (SNAFLs) and seminaphthorhodafluors (SNARFs), exhibit interesting photophysical properties that are investigated using advanced fluorescence spectroscopy techniques. nih.gov A key characteristic of these dyes is their pH-dependent fluorescence. researchgate.net
These compounds can exist in protonated and deprotonated forms, each displaying a distinct fluorescence emission spectrum. nih.gov This dual-emission property makes them excellent ratiometric pH sensors. By measuring the ratio of fluorescence intensity at two different wavelengths, a precise determination of pH can be made, independent of the probe's concentration. rsc.org Researchers use fluorescence spectrometers to measure excitation and emission spectra, quantum yields, and pKa values. For example, fluorinated benzo[c]xanthene dyes have been synthesized to lower the pKa value, making them suitable for intracellular pH measurements. researchgate.net The substituent on the this compound scaffold can significantly influence its fluorescent properties, potentially switching it from a fluorescence "on-off" sensor to one that shows fluorescence enhancement in the presence of specific analytes like metal ions. nih.gov
Table 3: Summary of Photophysical Properties for Benzo[c]xanthene-based pH Indicators
| Property | Description | Significance |
| pH-Dependent Emission | The fluorescence emission spectrum changes with pH. | Forms the basis for pH sensing. researchgate.net |
| Dual Emission | Shows separate emission bands for the protonated and deprotonated forms. nih.gov | Allows for ratiometric measurements, improving accuracy. rsc.org |
| pKa Value | The pH at which the protonated and deprotonated forms are in equal concentration. | Determines the optimal pH range for sensing. Most SNARF/SNAFL dyes have pKa values between 7.6 and 7.9. nih.gov |
| Stokes Shift | The difference in wavelength between the maximum absorption and the maximum emission. | A large Stokes shift is desirable to minimize self-absorption. |
Structure Activity Relationship Sar Studies of Benzo C Xanthen 7 One Derivatives
Impact of Substituent Nature and Position on Biological Activity
The type, position, and orientation of substituents on a core molecular scaffold can dramatically alter its interaction with biological targets, thereby affecting its activity profile.
Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are common substituents in many biologically active compounds, where they significantly influence properties like solubility, receptor binding, and antioxidant capacity.
Studies on other classes of compounds, such as phenolic acids and anthocyanidins, have demonstrated that the number and position of these groups are critical for their biological effects. nih.gov For instance, antioxidant activity is often directly proportional to the number of phenolic hydroxyl groups. researchgate.net The presence of hydroxyl groups can potentiate fungicidal action, possibly by forming hydrogen bonds with water molecules in fungal cells. scielo.br Methoxy groups also generally enhance antioxidant activity, although they are sometimes considered weaker electron-donating groups than hydroxyl groups. nih.govresearchgate.net The conversion of a hydroxyl group to a methoxy group has been shown to decrease antioxidant activity in some anthocyanidins. nih.gov This suggests that for a compound like Benzo[c]xanthen-7-one, the strategic placement of hydroxyl and methoxy groups could be a key determinant of its biological potential.
Table 1: Influence of Hydroxyl and Methoxy Groups on Biological Activity in Phenolic Compounds
| Substituent Change | Observed Effect on Antioxidant Activity | Compound Class Studied |
| Increased number of -OH groups | Increased activity | Anthocyanidins, Phenolic Acids researchgate.netnih.gov |
| Replacement of -OH with -OCH3 | Decreased activity | Anthocyanidins nih.gov |
| Increased number of -OCH3 groups | Increased activity | Phenolic Acids nih.gov |
Influence of Halogenation on Activity Profiles
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a widely used strategy in drug design to enhance efficacy. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity.
Research has shown that halogenation often improves a drug's ability to bind to and permeate through cell membranes. nih.gov For example, replacing a hydrogen atom with a chlorine or a trifluoromethyl (-CF3) group can significantly increase a molecule's permeability coefficient. nih.gov This enhancement is attributed to the increased lipophilicity and the specific interactions that halogens can form. The position of the halogen substituent is also crucial; different positional isomers can exhibit vastly different permeability coefficients even if they have similar hydrophobicities, an effect that may be due to differences in their molecular cross-sectional areas. nih.gov Therefore, selective halogenation of the this compound scaffold could be a viable strategy to improve its pharmacokinetic properties.
Table 2: Effect of Halogenation on Membrane Permeability
| Substitution | Average Enhancement of Permeability Coefficient |
| Hydrogen replaced by Chlorine | ~2-fold nih.gov |
| Hydrogen replaced by Trifluoromethyl (-CF3) | ~9-fold nih.gov |
Effects of Side Chain Modifications
Modifying the side chains attached to a core structure is a critical aspect of SAR that can fine-tune a compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, and this chirality is often a driver for their potency and pharmacokinetics. mdpi.com Two enantiomers of the same compound can have vastly different biological effects; one may be therapeutic while the other could be inactive or even toxic. For example, in modified penicillin molecules, the specific stereochemistry at certain positions was found to be crucial for their inhibitory activity against specific classes of enzymes. nih.gov Similarly, for flexible ring systems like those found in benzodiazepines, the introduction of a chiral center can stabilize a particular conformation that has a higher affinity for the biological target. quora.com The seven-membered ring in many 1,4-benzodiazepines is not planar and exists as a mixture of rapidly interconverting conformational enantiomers, and their physical separation can reveal differences in activity. researchgate.net This highlights the importance of controlling the stereochemistry during the design and synthesis of new this compound analogues to optimize their interaction with specific biological targets.
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
These models can be generated through two main approaches:
Ligand-based modeling: This method is used when the structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify the common chemical features responsible for their activity. nih.gov
Structure-based modeling: When the 3D structure of the target protein or enzyme is available, this approach identifies key interaction points within the binding site to define the pharmacophore. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the required features and are therefore likely to be active. nih.gov This process, known as virtual screening, significantly accelerates the discovery of new lead compounds. nih.gov For a novel scaffold like this compound, developing a pharmacophore model based on an initial set of active derivatives would be a powerful strategy to guide the design of more potent and selective future compounds.
Advanced Applications of Benzo C Xanthen 7 One in Chemical Biology and Materials Science
Development of Fluorescent Probes and Dyes
The rigid, conjugated system of benzo[c]xanthen-7-one and its analogues gives rise to intense fluorescence, making them ideal scaffolds for the development of probes and dyes. tcichemicals.com These compounds are known for their high molar absorption coefficients and quantum yields, with spectroscopic properties that can be fine-tuned by chemical modification. researchgate.net
Derivatives of this compound are prominent in the development of fluorescent indicators for measuring pH in biological systems. Two main classes of these indicators are the seminaphthofluoresceins (SNAFLs) and seminaphthorhodafluors (SNARFs). nih.gov These probes exhibit dual-emission properties, showing separate and distinct fluorescence from their protonated and deprotonated forms, which allows for ratiometric pH measurement. nih.govrsc.org This ratiometric capability is advantageous as it provides a built-in correction for variables like probe concentration and instrumental efficiency.
These dyes can be excited by common laser lines, such as the 488 nm or 514 nm lines of argon-ion lasers. nih.gov The pKa values of most of these indicators fall within a physiologically relevant range, typically between 7.6 and 7.9. nih.gov However, chemical modifications, such as fluorination, have been employed to synthesize benzo[c]xanthene dyes with lower pKa values (e.g., 6.4 and 7.2), making them better suited for monitoring pH changes in more acidic cellular compartments like endosomes. researchgate.net The development of cell-permeable ester forms of these dyes further enhances their utility for intracellular applications. nih.govresearchgate.net
| Probe Class | Common Name | Typical pKa | Excitation Wavelengths (nm) | Key Feature |
| Seminaphthofluoresceins | SNAFL | 7.6 - 7.9 | 488, 514 | Dual emission from protonated/deprotonated forms nih.gov |
| Seminaphthorhodafluors | SNARF | 7.6 - 7.9 | 488, 514 | Dual emission from protonated/deprotonated forms nih.gov |
| Fluorinated Analogues | Carboxy SNARF-4F | 6.4, 7.2 | Not specified | Lower pKa for acidic environment sensing researchgate.net |
The broader family of xanthene dyes, which includes the this compound scaffold, has found significant application in laser technologies. researchgate.net These organic dyes are used as the gain medium in dye lasers. tcichemicals.com Compounds like Rhodamine 6G, a well-known xanthene dye, are frequently used for this purpose because they oscillate in the visible region of the spectrum. tcichemicals.com The excellent photophysical properties of xanthenes, such as high fluorescence quantum yields, contribute to their effectiveness as laser dyes. researchgate.net
The structural framework of xanthene is utilized in the design of photosensitizers for photodynamic therapy (PDT). researchgate.net In PDT, a photosensitizer is excited by light to produce reactive oxygen species (ROS) that can induce cell death in targeted tissues, such as tumors. nih.govnih.gov The efficacy of a photosensitizer is linked to its ability to transition from an excited singlet state to a longer-lived triplet state via intersystem crossing. nih.gov
Certain halogenated xanthene dyes, such as Rose Bengal and 4,5-dibromorhodamine methyl ester, are known to be efficient generators of singlet oxygen due to the presence of heavy atoms which promotes intersystem crossing. nih.gov More recent research has focused on converting fluorescent dyes into effective photosensitizers without relying on heavy atoms. For instance, a rational design involving site-selected thionation of a benzothioxanthene imide (a structurally related compound) resulted in photosensitizers with near-unity singlet oxygen quantum yields and potent cancer-cell ablation upon irradiation. nih.govresearchgate.net This demonstrates that the core xanthene structure can be modified to create powerful agents for photodynamic therapy. nih.gov
Research in Materials Science and Luminescent Materials
This compound and related benzanthrone (B145504) derivatives are recognized for their excellent luminescent properties, making them attractive for applications in materials science. mdpi.com These properties include high photostability, significant Stokes shifts, and fluorescence emission that can be tuned by altering substituents on the molecular scaffold or by changing the polarity of the environment. mdpi.comnih.gov This solvatochromism, where the color of the emitted light changes with solvent polarity, is a key feature for developing materials for sensing and optoelectronics. nih.gov Research into donor-π–acceptor (D–π–A) structures based on these chromophores has shown that intramolecular charge transfer (ICT) leads to their pronounced sensitivity to the surrounding environment. nih.gov These characteristics make them promising candidates for integration into polymeric materials or for the production of organic thin films and color-tunable luminescent devices. mdpi.com
Drug Delivery Systems
The inherent properties of many complex organic molecules like benzo[c]xanthene derivatives, particularly their high lipophilicity and low aqueous solubility, present challenges for their direct use in biological systems. unict.it To overcome these limitations, researchers have explored their formulation within advanced drug delivery systems.
Encapsulation within nanoparticle systems is a key strategy to improve the bioavailability of lipophilic compounds. Studies on benzo[k,l]xanthene lignans (B1203133), a related class of compounds, have demonstrated the effectiveness of using solid lipid nanoparticles (SLNs) as carriers. unict.itdntb.gov.ua These lipid-based colloidal systems can successfully encapsulate the highly lipophilic xanthene derivatives, improving their stability and suitability for biological applications. unict.itmdpi.com
Physicochemical characterization of these nanoparticle systems is crucial for their development. Research has shown that SLNs loaded with a benzo[k,l]xanthene derivative can be formulated with desirable properties for delivery applications. nih.govnih.gov
| Parameter | Unloaded SLNs | BXL-Loaded SLNs |
| Mean Particle Size | ~142.8 nm | ~181.6 nm - 200 nm |
| Polydispersity Index (PDI) | ~0.164 | ~0.189 - 0.2 |
| Zeta Potential | Not specified | ~ -28 mV |
| Encapsulation Efficiency (%EE) | N/A | ≈ 70% |
Data based on studies of Benzo[k,l]xanthene lignan (B3055560) (BXL) loaded Solid Lipid Nanoparticles (SLN). unict.itnih.govnih.gov
These formulations exhibit good stability over several months, with minimal changes in particle size and charge. nih.govnih.gov Furthermore, research has also explored the incorporation of a benzo[c]xanthene fluorophore into soft, self-assembled polymeric nanoparticles, demonstrating the versatility of this compound in the creation of traceable nanocarriers for imaging and delivery. rsc.orgresearchgate.net
Strategies for Enhanced Bioavailability and Cellular Permeability
The therapeutic potential of this compound and its derivatives is intrinsically linked to their ability to reach the target site in the body in sufficient concentrations. However, like many hydrophobic compounds, their low aqueous solubility can pose significant challenges to oral bioavailability and cellular uptake. wuxiapptec.com To overcome these limitations, various formulation and chemical modification strategies can be employed. While specific research on enhancing the bioavailability of this compound is not extensively documented, established principles for improving the delivery of poorly soluble drugs are applicable.
Key strategies focus on increasing the dissolution rate, enhancing permeability across biological membranes, or both. mdpi.comtandfonline.com These approaches can be broadly categorized into physical modifications, the use of carrier systems, and chemical alterations of the drug molecule itself.
Physical Modification Techniques:
Particle Size Reduction: Decreasing the particle size of a drug to the micron or nanometer range increases the surface-area-to-volume ratio. This enhanced surface area facilitates a faster dissolution rate in biological fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs. wuxiapptec.com Techniques such as micronization and nanosizing can be utilized to achieve this.
Formulation and Carrier-Based Strategies:
Solid Dispersions: This technique involves dispersing the drug in an inert carrier or matrix at the solid-state. mdpi.com By creating an amorphous solid dispersion, the drug's crystalline structure is disrupted, leading to higher energy states and improved solubility and dissolution. tandfonline.com
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug into a mixture of oils, surfactants, and co-solvents. wuxiapptec.comnih.gov Upon gentle agitation in the gastrointestinal tract, these systems form fine oil-in-water emulsions, which can enhance drug solubilization and absorption. nih.gov
Permeation Enhancers: These are compounds that temporarily and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption. mdpi.com
Chemical Modification:
Prodrug Approach: This strategy involves chemically modifying the drug molecule to create an inactive or less active derivative (a prodrug) with improved physicochemical properties, such as increased permeability. mdpi.com Once absorbed, the prodrug is enzymatically or chemically converted back to the active parent drug. mdpi.com This can be achieved by masking polar functional groups that hinder membrane transport. acs.org
These strategies, often used in combination, represent viable avenues for optimizing the pharmacokinetic profile of this compound derivatives, thereby enhancing their potential for advanced applications in chemical biology and materials science.
Table 1: Potential Strategies for Enhancing Bioavailability and Cellular Permeability
| Strategy | Mechanism of Action | Potential Application to this compound |
|---|---|---|
| Particle Size Reduction (Nanosizing) | Increases surface area, leading to a faster dissolution rate. | Could improve the oral absorption of poorly soluble derivatives. |
| Solid Dispersions | Disperses the drug in a hydrophilic matrix, converting it to an amorphous state to enhance solubility. tandfonline.com | May increase the dissolution rate in gastrointestinal fluids. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which forms an emulsion in the gut, improving solubilization and absorption. wuxiapptec.com | A viable option for oral delivery systems. |
| Prodrug Synthesis | A promoiety is attached to the parent drug to mask polar groups and improve membrane permeability. mdpi.comacs.org | Could be used to overcome cellular membrane barriers for intracellular targets. |
| Use of Permeation Enhancers | Temporarily alters the integrity of the intestinal barrier to allow for increased drug passage. mdpi.com | Could be co-formulated to enhance absorption of oral dosage forms. |
In Silico Drug Design and Virtual Screening (e.g., for Huntington's Disease)
In one such in silico study, a derivative of this compound was identified as a potential drug candidate for Huntington's Disease. The study utilized bioinformatics software for molecular docking simulations between a library of ligands and target proteins implicated in HD. The specific derivative, [3- amino-2-chloro-13-(2-hydroxybutyl)-5-nitro-2,3-dihydro-7H-benzo[c] mdpi.comnih.govdioxino[2,3-h] xanthen-7-one], was one of four ligands that showed the most promising values for MolDock score and H-Bond score, which are indicators of favorable binding interactions with the target protein. This suggests that the this compound core structure could serve as a valuable starting point for the development of novel inhibitors for therapeutic targets in Huntington's Disease.
The process of virtual screening typically involves several key steps:
Target Identification: A specific protein or biological molecule involved in the disease process is selected.
Library Generation: A large database of chemical compounds, which can include derivatives of scaffolds like this compound, is prepared for screening.
Molecular Docking: Computer algorithms are used to predict the binding orientation and affinity of each compound in the library to the active site of the target protein.
Scoring and Ranking: The compounds are ranked based on their predicted binding affinity and other parameters.
Hit Selection: The top-ranked compounds are selected for further experimental validation.
The identification of a this compound derivative through this process highlights the potential of this chemical class in the search for treatments for challenging diseases like Huntington's.
Table 2: Example of a this compound Derivative in Virtual Screening for Huntington's Disease
| Compound | Target | Screening Method | Key Findings |
|---|
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Future Perspectives and Emerging Trends in Benzo C Xanthen 7 One Research
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methodologies is fundamental to advancing the study of Benzo[c]xanthen-7-one and its analogs. While classical methods have been established, the future lies in the exploration of more sustainable and atom-economical approaches. Researchers are increasingly looking towards "non-classical" methodologies, such as microwave-assisted organic synthesis (MAOS) and heterogeneous catalysis, to optimize the synthesis of related xanthone (B1684191) derivatives. nih.gov These techniques offer advantages like reduced reaction times, improved yields, and greater selectivity compared to conventional heating methods. nih.gov
Future synthetic explorations are likely to focus on:
Domino Reactions: Designing multi-step reactions that can be carried out in a single pot, minimizing purification steps and resource consumption.
Benzyne (B1209423) Chemistry: Utilizing highly reactive benzyne intermediates to construct the core xanthenone scaffold in novel ways. researchgate.net
Palladium-Catalyzed Reactions: Leveraging the power of palladium catalysis for efficient C-C and C-O bond formation, enabling the synthesis of a diverse library of derivatives. researchgate.net
Chromen-4-one Building Blocks: Systematically exploring the use of chromen-4-ones as versatile starting materials for the construction of the xanthone framework. researchgate.net
These advanced synthetic strategies will be crucial for accessing a wider range of structurally diverse this compound derivatives for biological screening and materials science applications.
Discovery of New Biological Activities and Therapeutic Applications
The dibenzo-γ-pyrone scaffold of xanthones is considered a "privileged structure" in medicinal chemistry, known for a wide array of biological activities. nih.govresearchgate.net While the existing body of research has hinted at the potential of this compound derivatives, a vast landscape of unexplored biological activities remains.
Future research will likely delve into:
Anticancer Properties: Building upon the known antitumor activities of xanthone analogues, researchers will likely investigate the efficacy of novel this compound derivatives against a broader range of cancer cell lines and explore their mechanisms of action, such as the induction of apoptosis or inhibition of key signaling pathways. nih.govnih.gov
Anti-inflammatory Effects: Given the anti-inflammatory properties of many natural and synthetic xanthones, future studies will likely explore the potential of this compound derivatives to modulate inflammatory pathways, such as the Nrf2 pathway. nih.gov
Antimicrobial and Antiviral Potential: The structural similarity to other biologically active heterocyclic compounds suggests that this compound derivatives could exhibit antimicrobial and antiviral activities, a promising avenue for the development of new therapeutic agents. researchgate.netnih.gov
Neurological Disorders: The ability of certain small molecules to cross the blood-brain barrier opens up possibilities for investigating the therapeutic potential of this compound derivatives in the context of neurodegenerative diseases and other central nervous system disorders.
A systematic approach to screening diverse libraries of these compounds against a wide range of biological targets will be essential for uncovering new therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this trend is expected to significantly impact the future of this compound research. These computational tools can accelerate the identification and optimization of lead compounds by analyzing vast datasets and predicting molecular properties. arxiv.orgyoutube.com
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of this compound derivatives with their biological activities. arxiv.orgyoutube.com This can help in prioritizing the synthesis of compounds with the highest potential for desired effects.
Virtual Screening: Using computational docking and scoring functions to screen large virtual libraries of this compound analogs against specific biological targets, identifying promising candidates for further experimental validation. nih.gov
De Novo Drug Design: Employing generative AI models to design novel this compound structures with optimized properties for a particular therapeutic target.
ADMET Prediction: Utilizing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the discovery process. nih.gov
By harnessing the power of AI and ML, researchers can navigate the vast chemical space of this compound derivatives more efficiently, leading to a more streamlined and cost-effective drug discovery process.
Development of Advanced Imaging and Sensing Tools
The inherent fluorescence of the xanthene scaffold makes this compound an attractive platform for the development of advanced imaging and sensing tools. nih.gov Derivatives of benzo[c]xanthenes have already been explored as fluorescent dyes with pH-dependent absorption and emission spectra, making them suitable for measuring intracellular pH. google.com
Future developments in this area are anticipated to include:
Analyte-Responsive Probes: Designing and synthesizing novel this compound-based probes that exhibit a fluorescent response upon interaction with specific biologically relevant analytes, such as reactive oxygen species, metal ions, or enzymes. nih.gov
Two-Photon Fluorescence Microscopy: Developing probes with enhanced two-photon absorption cross-sections, enabling deeper tissue imaging with reduced phototoxicity. nih.gov
Photoacoustic Imaging (PAI) Agents: Engineering derivatives that absorb in the near-infrared (NIR) region, making them suitable for PAI, an emerging non-invasive deep-tissue imaging modality. nih.gov
Label-Free Biosensors: Incorporating this compound derivatives into label-free biosensing platforms, such as those based on photonic crystals, for the sensitive detection of biomolecular interactions. mdpi.com
The versatility of the this compound core will likely lead to a new generation of sophisticated tools for visualizing and quantifying biological processes at the molecular level.
Collaborative and Interdisciplinary Research Endeavors
The complexity of modern scientific challenges necessitates a shift towards more collaborative and interdisciplinary research. The future of this compound research will undoubtedly be shaped by synergistic efforts that bring together experts from diverse fields.
This interdisciplinary approach will involve collaborations between:
Synthetic Organic Chemists: To design and execute novel and efficient synthetic routes to a wide array of derivatives.
Medicinal Chemists and Pharmacologists: To evaluate the biological activities of these compounds and elucidate their mechanisms of action.
Computational Chemists and Data Scientists: To apply AI and ML tools for predictive modeling and rational drug design.
Biophysicists and Materials Scientists: To develop and characterize new imaging probes and sensing materials based on the this compound scaffold.
Clinicians: To translate promising laboratory findings into potential therapeutic applications.
By fostering an environment of open communication and data sharing, these collaborative endeavors will be instrumental in accelerating the pace of discovery and realizing the full scientific and therapeutic potential of this compound and its derivatives.
Q & A
Q. What protocols ensure reproducibility in this compound’s catalytic applications?
- Methodological Answer : Document catalyst loading, solvent purity, and reaction atmosphere (e.g., inert vs. aerobic). Use internal standards (e.g., triphenylmethane) for GC-MS quantification. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
Literature and Data Management
Q. How to conduct a systematic review of this compound’s bioactivity using public databases?
Q. What metadata standards are critical for archiving this compound research data?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental parameters (e.g., instrument settings, solvent grades) in machine-readable formats (XML/JSON). Store raw spectra in repositories like Zenodo with DOI assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
